2,6-Diaminotoluene

Description

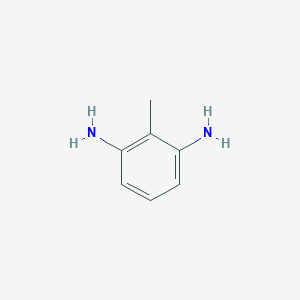

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYCRLGLCUXUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2, Array | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15481-70-6 (di-hydrochloride) | |

| Record name | 2,6-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027319 | |

| Record name | 2,6-Toluenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992), Other Solid, Colorless solid; Turns brown when exposed to air; [ICSC] White to brown solid; [MSDSonline], Solid, COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR., Colorless prisms (from water). | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,6-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/939 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

289 °C | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (NTP, 1992), Soluble in water, ethanol, benzene, Solubility in water: poor | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated), Vapor pressure, kPa at 150 °C: 2.13 | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Prisms from benzene, water | |

CAS No. |

823-40-5 | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Diaminotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Toluenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE-2,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H838Q10551 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,6-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/939 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

223 °F (NTP, 1992), 106 °C, 105-106 °C, 223 °F | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,6-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/939 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diaminotoluene (CAS 823-40-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminotoluene (2,6-TDA), identified by the CAS number 823-40-5, is an aromatic amine that serves as a significant intermediate in various chemical syntheses.[1][2][3][4] Its molecular structure, featuring a toluene (B28343) backbone with two amino groups at the 2 and 6 positions, imparts it with a high degree of reactivity, making it a valuable precursor in the production of polymers, dyes, and potentially in the development of pharmaceutical compounds.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, experimental protocols for synthesis and analysis, and toxicological profile.

Physicochemical Properties

This compound is typically a colorless crystalline solid that may darken to brown upon exposure to air.[6] It is soluble in organic solvents such as ether and alcohol, and has a notable solubility in water.[7] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [5][7][8] |

| Molecular Weight | 122.17 g/mol | [5][7] |

| Melting Point | 102-107 °C | [8] |

| Boiling Point | 289 °C | [6][7] |

| Density | ~1.034 g/cm³ (estimate) | [7] |

| Water Solubility | 60 g/L at 15 °C | [7] |

| Appearance | Colorless crystals, may turn brown on exposure to air | [6] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below are references to its characteristic spectra:

-

¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum provides information about the hydrogen atoms in the molecule, confirming the arrangement of substituents on the aromatic ring.[9]

-

IR Spectrum: The infrared spectrum reveals the presence of characteristic functional groups, notably the N-H stretches of the primary amino groups and the aromatic C-H and C=C vibrations.[10]

-

Mass Spectrum: The mass spectrum provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[11]

Experimental Protocols

Synthesis of this compound

A common industrial method for the synthesis of this compound involves the catalytic hydrogenation of 2,6-dinitrotoluene (B127279). The following is a generalized protocol based on patented methods:

Materials:

-

2,6-dinitrotoluene

-

Palladium-carbon catalyst

-

Solvent (e.g., water)

-

Hydrogen gas

Procedure:

-

A mixture of 2,6-dinitrotoluene and a suitable solvent (e.g., water) is charged into a high-pressure reactor.

-

A palladium-carbon catalyst is added to the mixture.

-

The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen to 1.0-1.2 MPa.

-

The reaction mixture is heated to 110-125 °C and maintained for approximately 30 minutes with agitation.

-

After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.

-

The resulting aqueous solution of this compound can then be used directly or subjected to purification.

Another patented method describes the synthesis starting from 2-chloro-6-nitrotoluene, which involves a reduction step followed by an ammonolysis reaction.[12]

Caption: A logical workflow for the synthesis and purification of this compound.

Purification by Recrystallization

This compound is often produced as an isomeric mixture with 2,4-diaminotoluene.[7] Purification can be achieved through recrystallization, taking advantage of the differential solubility of the isomers in a given solvent system. A general procedure is as follows:

Materials:

-

Mixture of 2,4- and this compound

-

Solvent system (e.g., distilled water and methanol (B129727) or ethanol)

Procedure:

-

The isomeric mixture is dissolved in a heated solvent system (e.g., a mixture of distilled water and ethanol) under reflux.

-

The solution is then cooled to a specific temperature (e.g., 10-15 °C) to induce crystallization.

-

The precipitated crystals, enriched in one of the isomers, are collected by filtration or centrifugation.

-

The crystals are washed with a cold solvent and then dried under vacuum.

Analytical Method for Determination in Workplace Air

A validated method for the determination of this compound in workplace air involves collection on a treated filter, derivatization, and analysis by high-performance liquid chromatography (HPLC).[13]

Protocol Outline:

-

Sampling: Air is drawn through a sulfuric acid-treated glass fiber filter.

-

Extraction: The substance is washed from the filter with water and a sodium hydroxide (B78521) solution, followed by extraction with toluene.

-

Derivatization: The extracted amines are reacted with 3,5-dinitrobenzoyl chloride.

-

Analysis: The solvent is exchanged for acetonitrile, and the resulting solution is analyzed by HPLC with a diode array detector.[13]

Caption: Workflow for the analysis of this compound in air samples.

Biological Activity and Toxicology

This compound is classified as a substance with potential health risks. It is considered harmful if swallowed or in contact with the skin and may cause an allergic skin reaction.[14] Furthermore, it is suspected of causing genetic defects.[14]

Metabolism: In biological systems, this compound is reported to be well-absorbed through the gastrointestinal tract.[14] It undergoes metabolism primarily through hydroxylation and N-acetylation, leading to the formation of several metabolites that are subsequently excreted, mainly in the urine.[14]

Caption: A simplified diagram of the metabolic fate of this compound.

Toxicity Summary:

| Endpoint | Observation | Reference |

| Acute Oral Toxicity | Harmful if swallowed. | [14] |

| Acute Dermal Toxicity | Harmful in contact with skin. | [14] |

| Skin Sensitization | May cause an allergic skin reaction. | [14] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [14] |

| Carcinogenicity | Classified as a possible human carcinogen. | [1] |

Conclusion

This compound is a chemical intermediate with significant industrial applications, particularly in the synthesis of polyurethanes and dyes. This guide has provided a detailed overview of its core properties, including physicochemical data, spectral information, and established protocols for its synthesis, purification, and analysis. The toxicological profile highlights the need for careful handling and appropriate safety measures in research and industrial settings. For professionals in drug development, the reactivity of the amino groups presents potential for its use as a scaffold in medicinal chemistry, although its toxicological properties must be a primary consideration in any such application.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 823-40-5: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,6-ジアミノトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ICSC 0340 - this compound [inchem.org]

- 7. This compound | 823-40-5 [chemicalbook.com]

- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound(823-40-5) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(823-40-5) IR Spectrum [m.chemicalbook.com]

- 11. This compound(823-40-5) MS [m.chemicalbook.com]

- 12. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]

- 13. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

Synthesis of 2,6-Diaminotoluene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminotoluene (2,6-DAT), a crucial chemical intermediate, plays a significant role in the production of polymers, dyes, and pharmaceutical compounds. Its synthesis is a key area of focus for industrial and research chemists seeking efficient, high-yield, and environmentally conscious methodologies. This technical guide provides an in-depth overview of the primary synthesis routes for this compound, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to inform laboratory and industrial-scale production.

Introduction

This compound, also known as 2-methyl-1,3-benzenediamine, is an aromatic amine that serves as a vital precursor in various chemical industries. Most notably, it is a key component in the manufacture of 2,6-toluene diisocyanate (TDI), a monomer used in the production of high-performance polyurethane foams, elastomers, and coatings.[1] The isomeric purity of 2,6-DAT is critical for achieving the desired properties in these downstream applications. This guide explores the three principal synthetic pathways to this compound, providing a comparative analysis to aid researchers and development professionals in selecting the most suitable method for their specific needs.

Primary Synthesis Routes

The industrial production and laboratory synthesis of this compound are dominated by three main strategies:

-

Catalytic Hydrogenation of 2,6-Dinitrotoluene (B127279): The most prevalent industrial method, valued for its high efficiency and atom economy.

-

Two-Step Synthesis from 2-Chloro-6-Nitrotoluene (B1664060): A versatile route involving the reduction of a nitro group followed by nucleophilic aromatic substitution.

-

Palladium-Catalyzed Amination of 2,6-Dichlorotoluene (B125461): A modern approach utilizing advances in cross-coupling chemistry.

Each of these routes possesses distinct advantages and challenges in terms of yield, purity, cost, and environmental impact. The following sections provide a detailed examination of each method.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for this compound is a multifactorial decision. The following table summarizes the key quantitative parameters for the discussed methods, offering a clear comparison to guide this process.

| Parameter | Catalytic Hydrogenation of 2,6-Dinitrotoluene | Synthesis from 2-Chloro-6-Nitrotoluene | Palladium-Catalyzed Amination of 2,6-Dichlorotoluene |

| Starting Material | 2,6-Dinitrotoluene (often as a mixture with 2,4-DNT) | 2-Chloro-6-nitrotoluene | 2,6-Dichlorotoluene |

| Key Reagents | Hydrogen gas, Catalyst (e.g., Pd/C, Raney Ni) | Reducing agent (e.g., H₂/Raney Ni), Ammonia | Ammonia, Palladium catalyst, Ligand, Base |

| Typical Yield | >50% (for 2,6-isomer from mixed DNT)[2] | ~80-85%[3] | ~73% (based on a similar transformation)[4] |

| Reported Purity | >99.5%[2] | >99% (after recrystallization)[3] | High purity achievable with chromatographic purification |

| Reaction Conditions | High temperature (110-125°C) and pressure (1.0-1.2 MPa)[2] | Step 1: Moderate (e.g., 50°C, 0.2 MPa); Step 2: High temp. & pressure (e.g., 160°C, 2.3 MPa)[3] | Moderate temperature (e.g., 80°C), atmospheric pressure[5] |

| Key Advantages | High throughput, atom economical, established industrial process. | Good yield and high purity of the final product. | Milder reaction conditions for the amination step. |

| Key Disadvantages | Requires handling of high-pressure hydrogen, potential for catalyst poisoning. | Two-step process, use of chlorinated intermediates. | Cost of palladium catalyst and ligands, potential for low selectivity.[6] |

Detailed Experimental Protocols

Route 1: Catalytic Hydrogenation of 2,6-Dinitrotoluene

This protocol is based on a typical industrial process for the hydrogenation of a dinitrotoluene mixture.

Materials:

-

Mixed dinitrotoluene (DNT) (e.g., 80% 2,6-DNT and 20% 2,4-DNT)

-

Palladium on carbon (Pd/C) catalyst (e.g., 5%)

-

Water

-

Hydrogen gas

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

-

Filtration system

-

Crystallization vessel

-

Centrifuge

-

Vacuum drying oven

Procedure:

-

Charge the autoclave with the molten mixed dinitrotoluene and a slurry of the Pd/C catalyst in water.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to 1.0-1.2 MPa and heat the mixture to 110-125°C with vigorous stirring.[2]

-

Maintain these conditions for approximately 30 minutes, monitoring hydrogen uptake to determine the reaction's completion.[2]

-

After the reaction is complete, cool the reactor and vent the excess hydrogen.

-

Filter the hot reaction mixture to remove the catalyst.

-

The resulting aqueous solution of mixed diaminotoluenes is cooled to approximately 30°C to induce crystallization of this compound.[2]

-

The crystallized product is separated by filtration or centrifugation.

-

The solid is washed and then dried under vacuum at 60-85°C to yield high-purity this compound.[2]

Route 2: Synthesis from 2-Chloro-6-Nitrotoluene

This two-step protocol involves the reduction of the nitro group followed by ammonolysis.

Step 1: Reduction of 2-Chloro-6-Nitrotoluene to 3-Chloro-2-methylaniline

Materials:

-

2-Chloro-6-nitrotoluene

-

Raney Nickel catalyst

-

Hydrogen gas

Equipment:

-

Autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

In a 250 ml autoclave, add 50g of 2-chloro-6-nitrotoluene, 1g of Raney's nickel, and 79g of methanol.[3]

-

Seal the autoclave, stir the mixture, and purge three times with nitrogen, followed by three purges with hydrogen.[3]

-

Pressurize with hydrogen to 0.2 MPa and heat to 50°C.[3]

-

Maintain the reaction for approximately 4 hours, with sampling to monitor the consumption of the starting material.[3]

-

Once the reaction is complete, cool the reactor, vent, and filter the reaction mixture to remove the catalyst.[3]

-

Recover the methanol under reduced pressure to obtain the crude 3-chloro-2-methylaniline.[3]

-

Purify the crude product by vacuum distillation.[3]

Step 2: Ammonolysis of 3-Chloro-2-methylaniline to this compound

Materials:

-

3-Chloro-2-methylaniline

-

Cuprous chloride

-

25% Aqueous ammonia

-

Urea

-

Ethyl acetate (B1210297)

-

Water

Equipment:

-

Autoclave reactor

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a 250 ml autoclave, add 20g of 3-chloro-2-methylaniline, 5g of cuprous chloride, 75g of 25% aqueous ammonia, and 2g of urea.[3]

-

Seal the autoclave, stir, and heat to 160°C. The pressure will rise to approximately 2.3 MPa.[3]

-

Maintain the reaction for about 20 hours, monitoring for the complete consumption of the starting material.[3]

-

After completion, cool the reactor and filter to remove the catalyst.[3]

-

Extract the reaction mixture twice with 100 ml portions of ethyl acetate.[3]

-

Combine the organic layers and remove the ethyl acetate under reduced pressure to obtain crude this compound (yield approx. 14.7g, 85.5%).[3]

-

Recrystallize the crude product from water to obtain pure this compound crystals.[3]

Route 3: Palladium-Catalyzed Amination of 2,6-Dichlorotoluene

This protocol is an example of a Buchwald-Hartwig amination reaction.

Materials:

-

2,6-Dichlorotoluene

-

Absolute ethanol (B145695)

-

28% Aqueous ammonia

-

Palladium complex catalyst

-

Distilled water

Equipment:

-

Reaction flask with a reflux condenser and stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, add 600g of absolute ethanol, 100g of 2,6-dichlorotoluene, 500g of 28% aqueous ammonia, and 1g of a suitable palladium complex catalyst.[5]

-

Under normal pressure, heat the mixture to 80°C and stir for 9 hours.[5]

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.[5]

-

Evaporate the ethanol from the filtrate.[5]

-

Add 600g of distilled water to the residue, cool to room temperature, and filter to collect the solid product.[5]

-

Dry the product to obtain this compound (reported yield of 52.7g).[5]

Mechanistic Pathways and Diagrams

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. The following diagrams, generated using the DOT language, illustrate the proposed pathways for each synthesis route.

Catalytic Hydrogenation of 2,6-Dinitrotoluene

The hydrogenation of dinitrotoluene to diaminotoluene on a metal catalyst surface is a stepwise reduction process. The nitro groups are sequentially reduced to nitroso, hydroxylamino, and finally amino groups.

Caption: Proposed pathway for the catalytic hydrogenation of 2,6-dinitrotoluene.

Synthesis from 2-Chloro-6-Nitrotoluene

This two-step synthesis involves an initial reduction followed by a nucleophilic aromatic substitution (ammonolysis).

Caption: Two-step synthesis of this compound from 2-chloro-6-nitrotoluene.

Palladium-Catalyzed Amination of 2,6-Dichlorotoluene

This reaction proceeds via a catalytic cycle known as the Buchwald-Hartwig amination. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of 2,6-dichlorotoluene.

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own set of operational parameters and outcomes. The catalytic hydrogenation of 2,6-dinitrotoluene remains the dominant industrial method due to its efficiency and scalability. However, the synthesis from 2-chloro-6-nitrotoluene offers a high-yield, high-purity alternative, while the palladium-catalyzed amination of 2,6-dichlorotoluene represents a more modern approach with potential for milder reaction conditions. The choice of synthesis route will ultimately depend on the specific requirements of the application, including desired purity, production scale, cost considerations, and environmental regulations. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

- 1. Overview of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of 2,4-Dinitrotoluene [mdpi.com]

- 2. CN104140371B - The preparation method of high purity this compound - Google Patents [patents.google.com]

- 3. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]

- 4. Synthesis method of diethyl toluene diamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN106083599A - A kind of preparation method of 2,6 diaminotoluenes - Google Patents [patents.google.com]

- 6. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2,6-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 2,6-Diaminotoluene (CAS No. 823-40-5). The information is intended to equip laboratory personnel with the knowledge necessary to work with this chemical in a safe and responsible manner.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] It appears as colorless crystals or a white to light yellow crystalline solid, which may turn brown upon exposure to air.[3] It is soluble in water and organic solvents.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₀N₂ | [1][3] |

| Molecular Weight | 122.17 g/mol | [3][5] |

| Melting Point | 104-106 °C | [4][5][6] |

| Boiling Point | 289 °C | [3][6] |

| Flash Point | 148.3 ± 21.3 °C | [5] |

| Vapor Pressure | 2.13 kPa at 150 °C | [3] |

| Appearance | Colorless crystals, may turn brown on exposure to air | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of exposure and potential for significant health effects.[7][8]

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | References |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | [7][8] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 | [7][8] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | [8] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | [8] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | GHS07 | [7][8] |

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | GHS08 | [7][8] |

| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | GHS08 | [8] |

| Specific Target Organ Toxicity — Single Exposure (Category 2, Blood) | H371: May cause damage to organs (Blood) | GHS08 | [8] |

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation, H336: May cause drowsiness or dizziness | GHS07 | [8] |

| Hazardous to the Aquatic Environment, Long-term (Category 2) | H411: Toxic to aquatic life with long lasting effects | GHS09 | [7][8] |

Primary routes of exposure include inhalation, skin contact, eye contact, and ingestion.[3] Short-term exposure can irritate the eyes, skin, and respiratory tract.[3] A significant acute hazard is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like blue lips and skin, headache, dizziness, and confusion.[3][9] Long-term or repeated exposure may lead to dermatitis and skin sensitization.[3] It is also suspected of causing genetic defects and may damage fertility or the unborn child.[8][10][11]

References

- 1. CAS 823-40-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ICSC 0340 - this compound [inchem.org]

- 4. This compound | 823-40-5 [chemicalbook.com]

- 5. This compound | CAS#:823-40-5 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 823-40-5 [m.chemicalbook.com]

- 7. dl.iranchembook.ir [dl.iranchembook.ir]

- 8. tcichemicals.com [tcichemicals.com]

- 9. nj.gov [nj.gov]

- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound | 823-40-5 | TCI AMERICA [tcichemicals.com]

toxicological data of 2,6-Diaminotoluene

An In-depth Technical Guide on the Toxicological Data of 2,6-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for this compound (2,6-TDA), an aromatic amine used as an intermediate in the chemical industry, particularly in the production of dyes and polyurethanes.[1] This document summarizes key quantitative data, details experimental protocols for principal toxicological assays, and visualizes metabolic pathways and experimental workflows.

Physical and Chemical Properties

This compound is an off-white crystalline solid.[2] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 823-40-5 | [3] |

| Molecular Formula | C7H10N2 | [4] |

| Molecular Weight | 122.17 g/mol | [5] |

| Melting Point | 104-106 °C | [6] |

| Boiling Point | 284.2 °C at 760 mmHg | [4] |

| Water Solubility | 60 g/L (at 15 °C) | [4] |

| Appearance | Off-white crystals or colorless prisms | [2] |

Toxicological Data

The toxicological profile of this compound has been evaluated through various in vitro and in vivo studies. The majority of the available data pertains to its dihydrochloride (B599025) salt, 2,6-TDA dihydrochloride (CAS No. 15481-70-6).

Acute Toxicity

2,6-TDA is considered to have moderate acute oral toxicity.[7] It is classified as harmful if swallowed or in contact with skin.[8][9]

| Endpoint | Species | Route | Value | Observations | Reference |

| LD50 (estimated) | Mouse | Oral | 100 - 300 mg/kg bw | Mortality occurred at 100 mg/kg bw. | [7] |

| Mortality Dose | Rat | Oral | 1000 mg/kg bw | Mortality observed. Signs of toxicity included hemorrhage of the upper stomach and intestinal tract. | [7] |

| Acute Dermal Toxicity | - | Dermal | Category 4 | Classified as harmful in contact with skin. | [7][8] |

| Acute Inhalation Toxicity | Rat, Mouse | Inhalation | Low | No mortality recorded after 4-hour exposure to 5.57 mg/L of TDA vapour-dust mix. | [7] |

Repeated Dose Toxicity

Studies on repeated oral exposure have been conducted on rats and mice.

| Study Duration | Species | Dose Levels (in diet) | NOAEL | LOAEL | Key Findings | Reference |

| 90 days (Subchronic) | F344 Rats | 0, 100, 300, 1000, 3000, 10000 ppm | - | ~210 mg/kg bw/day (3000 ppm) | - | [7] |

| 90 days (Subchronic) | B6C3F1 Mice | 0, 10, 30, 100, 300, 1000 ppm | ~20 mg/kg bw/day (100 ppm) | - | Reduced weight gain at 300 ppm (males) and 1000 ppm (females); benign tumors of the forestomach and renal hyperpigmentation at 1000 ppm. | [7] |

| 2 years (Chronic) | F344 Rats | 250 or 500 ppm | - | - | Reduced body weight gain in females. | [7] |

| 2 years (Chronic) | B6C3F1 Mice | 50 or 100 ppm | - | - | Reduced body weight gain. | [7] |

Carcinogenicity

Unlike its isomer 2,4-diaminotoluene (B122806), this compound is generally considered non-carcinogenic.[10][11]

| Species/Strain | Sex | Route | Dose Levels (in diet) | Tumor Incidence | Conclusion | Reference |

| F344 Rats | Male & Female | Oral | 250, 500 ppm for 2 years | No significant carcinogenic effects. | Non-carcinogenic | [7] |

| B6C3F1 Mice | Male & Female | Oral | 50, 100 ppm for 2 years | No significant carcinogenic effects. | Non-carcinogenic | [7] |

| F344 Rats | Male | Oral | 9.90, 19.8 mg/kg/day for 2 years | Increased incidence of hepatocellular neoplasms (4/50 at high dose vs 0/50 in control). | Positive for liver neoplasms. | [12] |

| B6C3F1 Mice | Female | Oral | 6.40, 12.9 mg/kg/day for 2 years | Increased incidence of hepatocellular tumors (3/50 at high dose vs 0/50 in control). | Positive for liver tumors. | [12] |

Note: The Carcinogenic Potency Database (CPDB) indicates some evidence of carcinogenicity in male rats and female mice, which contrasts with other reports.[12] The TD50, a measure of carcinogenic potency, is the daily dose rate in mg/kg body weight/day to induce tumors in half of the test animals that would have remained tumor-free at zero dose.[12]

Genotoxicity

This compound has shown conflicting results in genotoxicity assays. It is mutagenic in bacterial systems but generally non-mutagenic in mammalian cells in vivo.[13]

| Assay Type | Test System | Metabolic Activation (S9) | Result | Remarks | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA98 | With S9 | Positive | Mutagenic | [14] |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With S9 | Positive | - | [10][13] |

| In vivo Micronucleus Test | Rat Bone Marrow | N/A | Weakly Positive | - | [10][11] |

| In vivo Unscheduled DNA Synthesis (UDS) | Rat Liver | N/A | Negative | Did not induce DNA repair. | [10][11] |

| DNA Adduct Formation | F-344 Rat Liver | N/A | Negative | Induced significantly fewer DNA adducts compared to 2,4-DAT. | [15] |

| Gene Mutation Assay | F344 gpt delta transgenic rats | N/A | Negative | No induction of genotoxicity in the liver. | [16] |

Metabolism

Following oral administration in rats, 2,6-TDA is rapidly absorbed and excreted, primarily in the urine.[14] The parent compound is not found in the urine; instead, four major metabolites are identified.[13][14]

The primary metabolic pathways include N-acetylation and ring hydroxylation.[13]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of results.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a chemical to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium.[17][18]

Protocol Outline:

-

Strain Selection: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.[17]

-

Exposure: The tester strains, the test substance at various concentrations, and the S9 mix (if required) are combined in a soft agar (B569324) overlay. This mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.[17]

In Vivo Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.

Protocol Outline:

-

Animal Dosing: The test substance is administered to rodents (typically rats or mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection).[10] Doses are based on acute toxicity data.

-

Sample Collection: Bone marrow is collected at specific time points after dosing (e.g., 24 and 48 hours).

-

Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).

-

Microscopic Analysis: Slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). A minimum of 2000 PCEs per animal is typically scored.[11]

-

Toxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow cytotoxicity.

-

Evaluation: A significant, dose-related increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.[11]

Chronic Toxicity and Carcinogenicity Bioassay

These long-term studies evaluate the potential of a substance to cause cancer and other chronic health effects.

Protocol Outline (based on NCI-CG-TR-200): [7]

-

Animal Model: Fischer 344 rats and B6C3F1 mice are used.

-

Administration: 2,6-TDA dihydrochloride is mixed into the diet and administered to groups of animals for a period of two years.

-

Dose Selection: Doses are determined from subchronic toxicity studies. For the 2-year study, rats received 250 or 500 ppm, and mice received 50 or 100 ppm.[7]

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.

-

Necropsy and Histopathology: At the end of the study, all animals undergo a complete necropsy. Organs and tissues are collected, preserved, and examined microscopically for neoplastic (cancerous) and non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the dosed groups is compared statistically to the incidence in the control group.

Signaling Pathways and Logical Relationships

While specific signaling pathways for 2,6-TDA toxicity are not extensively detailed in the provided literature, a logical comparison of its genotoxic activity with its carcinogenic isomer, 2,4-TDA, highlights key differences in their biological effects.

Summary and Conclusion

This compound exhibits moderate acute toxicity and is classified as a skin sensitizer (B1316253) and suspected mutagen.[7][9] While it is mutagenic in bacterial assays, this effect does not consistently translate to in vivo mammalian systems.[10][14] Chronic exposure studies in rodents have generally concluded that 2,6-TDA is not carcinogenic, a key distinction from its potent carcinogenic isomer, 2,4-TDA.[7] This difference in carcinogenicity is strongly linked to a significantly lower capacity to form DNA adducts in the liver.[15] The metabolism of 2,6-TDA is rapid, proceeding through N-acetylation and ring hydroxylation to produce several metabolites that are excreted in the urine.[13][14] This comprehensive toxicological profile is essential for conducting accurate risk assessments and ensuring the safe handling and use of this chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 823-40-5 [chemicalbook.com]

- 3. CAS 823-40-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:823-40-5 | Chemsrc [chemsrc.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound 97 823-40-5 [sigmaaldrich.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. fishersci.com [fishersci.com]

- 9. dl.iranchembook.ir [dl.iranchembook.ir]

- 10. Evaluation of the in vivo genotoxicity of the structural analogues this compound and 2,4-diaminotoluene using the rat micronucleus test and rat liver UDS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound.2hcl: Carcinogenic Potency Database [files.toxplanet.com]

- 13. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Metabolism, disposition, and mutagenicity of this compound, a mutagenic noncarcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxic and non-genotoxic activities of 2,4- and this compound, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Solubility of 2,6-Diaminotoluene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-diaminotoluene, a key intermediate in various industrial syntheses. Due to the limited availability of precise quantitative solubility data in organic solvents within publicly accessible literature, this document summarizes the known qualitative and quantitative solubility information and furnishes detailed experimental protocols for researchers to determine these values in their own laboratories.

Core Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound. While quantitative data in organic solvents is scarce in the reviewed literature, its general solubility is noted.

| Solvent | Temperature (°C) | Solubility | Units |

| Water | 15 | 60 | g/L |

| Diethyl Ether | Not Specified | Soluble | Qualitative |

| Alcohol (general) | Not Specified | Soluble | Qualitative |

| Methanol | Not Specified | Soluble | Qualitative |

| Chloroform | Not Specified | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility data for this compound in specific organic solvents of interest, two common and reliable experimental methodologies are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest at the constant temperature for a few hours to let the undissolved solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed, dry container.

-

Solvent Evaporation: Evaporate the solvent from the container. This can be done at room temperature under a fume hood, or by gentle heating in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Mass Determination: Once the solvent is completely evaporated, re-weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(mass of container + solute) - (mass of empty container)] / (mass of solvent) * 100

The mass of the solvent can be determined from the initial volume and its density at the experimental temperature.

UV-Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and is highly sensitive, requiring less material than the gravimetric method.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent(s) (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.

-

Sample Withdrawal and Dilution:

-

Withdraw a small, precise volume of the clear supernatant using a pre-calibrated micropipette and a syringe filter.

-

Dilute the sample with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.

-

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Spectroscopic Analysis of 2,6-Diaminotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Diaminotoluene (CAS No. 823-40-5), a crucial intermediate in the synthesis of various industrial and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using a variety of spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results | Aromatic Protons (Ar-H) | ||

| Data not explicitly available in search results | Amine Protons (-NH₂) | ||

| Data not explicitly available in search results | Methyl Protons (-CH₃) |

¹³C NMR Spectrum Data [2]

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | Aromatic Carbon (C-NH₂) |

| Data not explicitly available in search results | Aromatic Carbon (C-CH₃) |

| Data not explicitly available in search results | Aromatic Carbon (C-H) |

| Data not explicitly available in search results | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy Data[3]

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3250 | N-H Stretch (Amine) |

| 3100 - 3000 | C-H Stretch (Aromatic) |

| 2980 - 2850 | C-H Stretch (Aliphatic -CH₃) |

| 1650 - 1580 | N-H Bend (Amine) |

| 1600 - 1450 | C=C Stretch (Aromatic Ring) |

| 1300 - 1000 | C-N Stretch (Aromatic Amine) |

Mass Spectrometry (MS) Data[4]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3]

| m/z | Assignment |

| 122 | Molecular Ion [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid aromatic amine like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

High-quality NMR spectra are obtained through meticulous sample preparation and standardized instrument parameters.[4]

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry NMR tube.[5]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into the NMR tube.[4]

-

For chemical shift referencing, Tetramethylsilane (TMS) at δ = 0.00 ppm can be used as an internal standard. Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[4]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[4]

-

Optimize the magnetic field homogeneity by shimming.[4]

-

Acquire the ¹H NMR spectrum using standard parameters, typically with 8-16 scans.[4]

-

For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT can be employed to differentiate between CH, CH₂, and CH₃ groups.[4]

-

Infrared (IR) Spectroscopy Protocol

For solid samples, several preparation techniques can be utilized to obtain a high-quality IR spectrum.

-

KBr Pellet Method :

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]

-

Transfer a portion of the mixture to a pellet press.

-

Apply high pressure to form a transparent or translucent disk.[7]

-

Place the KBr disk in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

-

Nujol Mull Method :

-

Grind 5-10 mg of the solid sample to a fine powder in a mortar.[6]

-

Add a small drop of Nujol (mineral oil) and continue grinding to create a smooth, thick paste (mull).[6][7]

-

Spread the mull evenly between two salt plates (e.g., NaCl or KBr).[7]

-

Mount the plates in the spectrometer's sample holder and obtain the spectrum. A reference spectrum of Nujol should be subtracted from the sample spectrum.[6]

-

-

Thin Solid Film Method :

-

Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride.[8]

-

Place a drop of this solution onto a single salt plate.[8]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8]

-

Place the plate in the sample holder of the instrument to obtain the IR spectrum.[8]

-

Mass Spectrometry Protocol (Electron Impact)

Electron Impact (EI) is a common ionization method for volatile and thermally stable organic compounds.

-

Sample Introduction :

-

Ionization :

-

Mass Analysis and Detection :

-

The newly formed ions are accelerated by an electric field and directed into a mass analyzer.[10]

-

The mass analyzer, often a magnetic field or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[9][10] Lighter ions are deflected more than heavier ones.[9]

-

The separated ions are detected, and the resulting signal is processed by a computer to generate a mass spectrum.[9]

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

References

- 1. This compound(823-40-5) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(823-40-5) 13C NMR [m.chemicalbook.com]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Isomers of Diaminotoluene and their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of diaminotoluene, with a focus on their basic properties. Toluene (B28343) diamines (TDAs) are a group of six constitutional isomers with the chemical formula C₇H₁₀N₂. They are important intermediates in the chemical industry, particularly in the production of polyurethanes, dyes, and elastomers. The position of the two amino groups on the toluene ring significantly influences the chemical and physical properties of each isomer, including their basicity.

Isomers of Diaminotoluene

The six isomers of diaminotoluene are:

-

2,3-Diaminotoluene

-

2,5-Diaminotoluene

-

2,6-Diaminotoluene

-

3,4-Diaminotoluene

-

3,5-Diaminotoluene

Basic Properties of Diaminotoluene Isomers

| Isomer | CAS Number | Predicted pKa₁ | Reference |

| 2,3-Diaminotoluene | 2687-25-4 | 4.91 | [1] |

| 2,4-Diaminotoluene | 95-80-7 | 5.35 | [2] |

| 2,5-Diaminotoluene | 95-70-5 | 5.98 | |

| This compound | 823-40-5 | Not Available | |

| 3,4-Diaminotoluene | 496-72-0 | 4.59 | |

| 3,5-Diaminotoluene | 108-71-4 | Not Available |

Note: The pKa values are for the conjugate acid of the diamine.

The basicity of these aromatic amines is influenced by the electronic effects of the methyl group and the positions of the amino groups on the aromatic ring. The electron-donating nature of the methyl group generally increases the electron density on the ring and, consequently, the basicity of the amino groups compared to diaminobenzene. However, steric hindrance and the relative positions of the two amino groups can lead to significant differences in the basicity among the isomers.

Experimental Protocol for Determination of Basicity by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa values of weak bases like diaminotoluene isomers. The following provides a detailed, generalized methodology.

1. Materials and Equipment:

-

Diaminotoluene isomer sample (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Solvent (e.g., deionized water, ethanol/water mixture for less soluble isomers)

-

pH meter with a combination glass electrode

-

Burette (calibrated)

-

Magnetic stirrer and stir bar

-

Beaker

-

Analytical balance

2. Procedure:

-

Sample Preparation: Accurately weigh a known amount of the diaminotoluene isomer and dissolve it in a specific volume of the chosen solvent in a beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Initial pH Measurement: Record the initial pH of the diaminotoluene solution.

-

Titration: Begin adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration well past the equivalence point(s), which will be indicated by a sharp change in pH. For diamines, two equivalence points may be observed.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest portion of the curve.

-

Alternatively, plot the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve to more accurately determine the equivalence point(s).

-

The pKa is equal to the pH at the half-equivalence point. For a diamine, pKa₁ will be determined from the first half-equivalence point, and pKa₂ from the second.

-

3. Safety Precautions:

-

Diaminotoluenes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Dispose of all chemical waste according to institutional guidelines.

Mandatory Visualization

The following diagram illustrates an experimental workflow for the separation and purification of 2,4-diaminotoluene and this compound from a mixture using a derivatization crystallization process, as described in a patent.[3]

Caption: Workflow for the separation of 2,4- and this compound.

References

- 1. 2,3-Diaminotoluene | C7H10N2 | CID 17593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]